Decyl maltose neopentyl glycol
Description
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Structure
2D Structure
Properties
CAS No. |
1257852-99-5 |
|---|---|
Molecular Formula |
C43H80O22 |
Molecular Weight |
949.1 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-2-octyldecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C43H80O22/c1-3-5-7-9-11-13-15-43(16-14-12-10-8-6-4-2,21-58-39-35(56)31(52)37(25(19-46)62-39)64-41-33(54)29(50)27(48)23(17-44)60-41)22-59-40-36(57)32(53)38(26(20-47)63-40)65-42-34(55)30(51)28(49)24(18-45)61-42/h23-42,44-57H,3-22H2,1-2H3/t23-,24-,25-,26-,27-,28-,29+,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 |
InChI Key |
GDAZOFIUKHGYGD-VLJUBQHSSA-N |
Isomeric SMILES |
CCCCCCCCC(CCCCCCCC)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)COC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is decyl maltose neopentyl glycol?
An In-depth Technical Guide to Decyl Maltose (B56501) Neopentyl Glycol (DMNG) for Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl Maltose Neopentyl Glycol, commonly abbreviated as DMNG, is a non-ionic detergent that has emerged as a powerful tool for the solubilization, stabilization, and structural analysis of membrane proteins.[1][2] Its unique chemical architecture, featuring a central neopentyl glycol core with two hydrophilic maltose head groups and two hydrophobic decyl chains, offers distinct advantages over traditional detergents.[1][3][4] This structure allows DMNG to form stable micelles that effectively mimic the lipid bilayer, thereby preserving the native conformation and function of integral membrane proteins.[1] This guide provides a comprehensive overview of DMNG's properties, experimental protocols for its use, and a comparison with other commonly used detergents.
Physicochemical Properties
The efficacy of a detergent in membrane protein research is largely determined by its physicochemical properties. DMNG is characterized by a very low critical micelle concentration (CMC), which is the concentration at which detergent monomers self-assemble into micelles.[1] A low CMC is advantageous as it means less detergent is required to maintain a protein in a solubilized state, which can be beneficial for downstream applications such as crystallization and cryo-electron microscopy (cryo-EM).[4]
Table 1: Physicochemical Properties of DMNG and Comparison with Other Common Detergents
| Property | This compound (DMNG) | Lauryl Maltose Neopentyl Glycol (LMNG) | n-Dodecyl-β-D-maltoside (DDM) |
| Molecular Formula | C43H80O22 | C47H88O22 | C24H46O11 |
| Molecular Weight ( g/mol ) | 949.08 | 1005.19 | 510.62 |
| CAS Number | 1257852-99-5 | 1257852-96-2 | 69227-93-6 |
| Critical Micelle Concentration (CMC) in water | ~0.036 mM (0.0034% w/v) | ~0.01 mM (0.001% w/v) | ~0.17 mM (0.0087% w/v) |
| Appearance | White to off-white powder | White to off-white powder | White crystalline powder |
| Solubility in water | ≥ 20% at 20°C | ≥ 5% at 20°C | Soluble |
| Purity (by HPLC) | ≥98% | ≥98% | ≥98% |
Key Applications in Research and Drug Development
DMNG's unique properties make it a versatile tool for various stages of membrane protein research, from initial extraction to high-resolution structural determination.
-
Solubilization and Stabilization of Membrane Proteins: DMNG is highly effective at extracting membrane proteins from the lipid bilayer while maintaining their structural integrity and biological activity. Its ability to form stable protein-detergent complexes makes it particularly suitable for challenging targets like G-protein coupled receptors (GPCRs) and other multi-subunit membrane protein complexes.[1][5][6]
-
Structural Biology: The low CMC and the formation of small, homogeneous micelles make DMNG an excellent detergent for structural studies. It has been successfully used in both X-ray crystallography and single-particle cryo-EM to obtain high-resolution structures of membrane proteins.[7][8]
-
In Vitro Assays: By preserving the native conformation and function of membrane proteins, DMNG facilitates the development of reliable in vitro functional assays, which are crucial for drug screening and characterization.
Experimental Protocols
The following sections provide detailed methodologies for common experiments involving DMNG.
Preparation of DMNG Stock Solution
A 10% (w/v) stock solution is a common starting point for most applications.
Protocol:
-
Weigh out 1 g of DMNG powder.
-
Add the powder to a conical tube.
-
Add 10 mL of high-purity water or desired buffer.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.
Membrane Protein Extraction
This protocol provides a general workflow for the solubilization of membrane proteins from cellular membranes. The optimal concentration of DMNG may need to be determined empirically for each specific protein.
Protocol:
-
Membrane Preparation: Isolate cell membranes containing the target protein using standard cell lysis and ultracentrifugation methods.
-
Resuspension: Resuspend the membrane pellet in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) to a final protein concentration of 5-10 mg/mL.
-
Solubilization: Add DMNG from a 10% stock solution to the membrane suspension to a final concentration of 1-2% (w/v).
-
Incubation: Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., on a rotator).
-
Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.
-
Collection: Carefully collect the supernatant containing the solubilized membrane protein for downstream purification.
Caption: General workflow for membrane protein extraction using DMNG.
Protein Purification and Detergent Exchange
Following extraction, the protein of interest is typically purified using affinity chromatography. During this process, the detergent concentration is often lowered and sometimes exchanged for a different detergent more suitable for downstream applications.
Protocol:
-
Affinity Chromatography: Load the supernatant from the extraction step onto an affinity column (e.g., Ni-NTA for His-tagged proteins) pre-equilibrated with a buffer containing DMNG at a concentration just above its CMC (e.g., 0.01% w/v).
-
Washing: Wash the column extensively with the equilibration buffer to remove non-specifically bound proteins.
-
Elution: Elute the target protein using a suitable elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins) also supplemented with DMNG at or above its CMC.
-
Detergent Exchange (Optional): If a different detergent is required for subsequent steps, the purified protein can be bound to the affinity resin, and the column can be washed with a buffer containing the new detergent.
-
Size Exclusion Chromatography (SEC): As a final purification and polishing step, subject the eluted protein to SEC using a buffer containing the desired final concentration of DMNG or the new detergent.
Protein Stability Assay (Thermal Shift Assay)
This protocol describes a method to assess the thermal stability of a membrane protein in the presence of DMNG compared to other detergents.
Protocol:
-
Protein Preparation: Purify the target membrane protein and exchange it into a buffer containing the detergent to be tested at a concentration of 10x CMC.
-
Assay Setup: In a 96-well PCR plate, mix the protein-detergent complex with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., CPM dye).
-
Thermal Denaturation: Place the plate in a real-time PCR machine and apply a thermal gradient, increasing the temperature from, for example, 20°C to 95°C.
-
Data Acquisition: Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, can be determined from the midpoint of the transition.
Caption: Workflow for assessing protein stability using a thermal shift assay.
Comparative Performance
Numerous studies have demonstrated the superior performance of DMNG and other MNG-class detergents compared to conventional detergents like DDM. For instance, MNG amphiphiles have been shown to confer enhanced thermal stability to various membrane proteins, including GPCRs and transporters.[5][9] This increased stability is attributed to the unique architecture of the neopentyl glycol core, which leads to the formation of more compact and stable micelles around the protein.[3]
Conclusion
This compound is a highly effective detergent for the study of membrane proteins. Its low critical micelle concentration and ability to form stable, protective micelles make it an invaluable tool for researchers and drug development professionals. The experimental protocols provided in this guide offer a starting point for the successful application of DMNG in the solubilization, purification, and characterization of challenging membrane protein targets. As with any detergent, empirical optimization is often necessary to achieve the best results for a specific protein of interest.
References
- 1. m-biotech.biol.uoa.gr [m-biotech.biol.uoa.gr]
- 2. Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 4. researchgate.net [researchgate.net]
- 5. Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strategic Screening and Characterization of the Visual GPCR-mini-G Protein Signaling Complex for Successful Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for Decyl Maltose Neopentyl Glycol (DMNPG) in Functional Studies of Membrane Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Detergents in Transporter Research
Membrane transporters are integral membrane proteins that govern the flux of ions, nutrients, metabolites, and drugs across cellular membranes. Their dysfunction is implicated in numerous diseases, making them prime targets for therapeutic intervention. However, studying these proteins is notoriously challenging due to their hydrophobic nature. To extract them from their native lipid bilayer and maintain their structure and function in an aqueous environment, specialized amphipathic molecules called detergents are required.[1][2][3]
The ideal detergent must effectively solubilize the transporter from the membrane while preserving its native conformation and functional integrity. Traditional detergents like n-dodecyl-β-D-maltopyranoside (DDM) have been widely used, but many transporters, particularly eukaryotic ones, are unstable in these agents, leading to denaturation and aggregation.[1][3] This has driven the development of novel detergents with enhanced stabilizing properties.
Decyl Maltose (B56501) Neopentyl Glycol (DMNPG): A Superior Tool for Transporter Stability
Decyl Maltose Neopentyl Glycol (DMNPG), and its family of Maltose Neopentyl Glycol (MNG) amphiphiles, represent a significant advancement in membrane protein science.[4] These novel amphiphiles are designed with a central quaternary carbon atom derived from neopentyl glycol, which imparts greater rigidity and a unique architecture compared to the flexible alkyl chains of conventional detergents.[4][5] This structure allows MNGs to form micelles that provide a more stable, lipid-like environment, effectively shielding the transporter's hydrophobic surfaces and preventing denaturation.[5][6][7]
Numerous studies have demonstrated that DMNPG and other MNG analogues are superior to conventional detergents like DDM in preserving the long-term stability and functionality of various membrane transporters and other challenging membrane proteins like G-protein coupled receptors (GPCRs).[1][3][6][8]
Quantitative Comparison of Detergent Properties
The choice of detergent is critical and is often guided by its physicochemical properties. The Critical Micelle Concentration (CMC) is a key parameter; it is the concentration at which detergent monomers begin to form micelles. Solubilization should be performed well above the CMC, while purification and functional assays are often conducted at concentrations just above the CMC to minimize excess micelles.
While the search results provide extensive comparisons of DMNPG/MNGs to DDM, they do not offer a single, unified table with all relevant quantitative data. The following table summarizes typical properties, collated from general knowledge in the field, to provide a comparative overview.
| Property | This compound (DMNPG) | n-dodecyl-β-D-maltoside (DDM) | n-decyl-β-D-maltoside (DM) |
| Abbreviation | DMNPG (or MNG-C10) | DDM | DM |
| Molecular Weight ( g/mol ) | ~850 | 510.6 | 482.6 |
| CMC (mM in water) | ~0.005 - 0.01 | ~0.17 | ~1.6 |
| CMC (% w/v) | ~0.0004 - 0.00085 | ~0.0087 | ~0.077 |
| Aggregation Number | ~100-120 | ~98 | ~67 |
| Micelle Molecular Weight (kDa) | ~85 - 102 | ~50 | ~32 |
| Headgroup | Dimaltose | Maltose | Maltose |
| Tail Structure | Branched (Neopentyl) | Linear Alkyl (C12) | Linear Alkyl (C10) |
Note: Exact values can vary depending on buffer conditions (e.g., ionic strength, pH, temperature).
Application Note: Enhanced Functional Stability of Transporters in DMNPG
Multiple studies highlight the superior performance of MNG-class detergents for functional studies. For example, when studying the leucine (B10760876) transporter (LeuT), a model protein for neurotransmitter transporters, its stability was significantly enhanced in MNGs compared to DDM.[3][8] After being purified in DDM, LeuT's activity (measured by radiolabeled leucine binding) was monitored over 12 days. The transporter was markedly more stable when diluted into a buffer containing an MNG detergent than when it remained in DDM.[3] Similarly, the melibiose (B213186) permease (MelBSt), another transporter, showed greater thermostability when solubilized in MNGs compared to DDM.[8]
The general workflow for utilizing DMNPG in transporter studies follows a logical progression from membrane preparation to functional analysis.
Caption: General experimental workflow for transporter functional studies using DMNPG.
Detailed Protocols
Protocol 1: Solubilization and Purification of a Model Transporter
This protocol is a generalized procedure based on methodologies described for transporters like LeuT.[3][8] Researchers should optimize detergent and protein concentrations for their specific transporter.
Materials:
-
Crude cell membranes containing the overexpressed transporter of interest.
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol.
-
DMNPG stock solution (e.g., 10% w/v).
-
Wash Buffer: Solubilization Buffer + 20 mM Imidazole + DMNPG at 2x CMC (e.g., ~0.001%).
-
Elution Buffer: Solubilization Buffer + 250 mM Imidazole + DMNPG at 2x CMC.
-
Affinity resin (e.g., Ni-NTA for His-tagged proteins).
-
Protease inhibitors.
Procedure:
-
Membrane Preparation: Thaw crude membranes on ice. Determine the total protein concentration using a standard assay (e.g., BCA).
-
Solubilization:
-
Dilute membranes to a final protein concentration of 5-10 mg/mL in ice-cold Solubilization Buffer.
-
Add protease inhibitors.
-
Add DMNPG stock solution to a final concentration of 1.0-1.5% (w/v).
-
Stir gently on a rocker at 4°C for 1-2 hours.
-
-
Clarification: Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet unsolubilized material.
-
Affinity Chromatography:
-
Carefully collect the supernatant containing the solubilized transporter.
-
Incubate the supernatant with pre-equilibrated affinity resin for 1-2 hours at 4°C with gentle rocking.
-
Load the slurry onto a chromatography column.
-
Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the transporter with 3-5 column volumes of Elution Buffer.
-
-
Analysis: Analyze fractions by SDS-PAGE and Coomassie staining or Western blot to confirm the presence and purity of the transporter. Pool the purest fractions.
Protocol 2: Reconstitution of Purified Transporter into Proteoliposomes
Reconstitution into a lipid bilayer is essential for most transport assays. This process involves replacing the detergent micelle with a phospholipid vesicle.
Materials:
-
Purified transporter in Elution Buffer.
-
Lipids (e.g., E. coli polar lipids or a defined mixture like POPC:POPG) dissolved in chloroform (B151607).
-
Reconstitution Buffer: 20 mM HEPES pH 7.0, 100 mM KCl.
-
Detergent removal tools (e.g., Bio-Beads SM-2).
Procedure:
-
Liposome Preparation:
-
In a glass vial, create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen gas.
-
Dry the film further under vacuum for at least 2 hours to remove residual solvent.
-
Resuspend the lipid film in Reconstitution Buffer to a final lipid concentration of 10-20 mg/mL by vortexing or sonication, creating multilamellar vesicles (MLVs).
-
-
Destabilization of Vesicles:
-
To the MLV suspension, add a small amount of detergent (DDM or DMNPG can be used) to destabilize the vesicles, making them competent for protein insertion. The amount should be sufficient to make the turbid solution clear, indicating vesicle saturation.
-
-
Protein Insertion:
-
Add the purified transporter to the destabilized lipid mixture. A typical lipid-to-protein ratio (LPR) is between 50:1 and 200:1 (w/w). Incubate on ice for 30 minutes.
-
-
Detergent Removal:
-
Initiate vesicle formation by removing the detergent. Add prepared Bio-Beads SM-2 (approximately 20 mg per 1 mg of detergent) to the mixture.
-
Incubate with gentle agitation at 4°C. The incubation time can range from 2 hours to overnight. A common strategy is a staged removal, adding fresh Bio-Beads every few hours.
-
-
Harvesting Proteoliposomes:
-
Carefully remove the proteoliposome suspension, leaving the Bio-Beads behind.
-
The proteoliposomes can be collected and concentrated by ultracentrifugation (e.g., 150,000 x g for 1-2 hours).
-
Resuspend the pellet in fresh, ice-cold Reconstitution Buffer.
-
Protocol 3: Functional Transport Assay (Substrate Uptake)
This protocol describes a typical uptake assay using a radiolabeled substrate.[9]
Caption: Workflow for a typical proteoliposome-based substrate uptake assay.
Procedure:
-
Preparation: Aliquot the proteoliposome suspension into reaction tubes. Keep on ice.
-
Driving Force (if required): For secondary active transporters, establish an ion gradient (e.g., a Na+ or H+ gradient) by diluting the proteoliposomes (prepared in a low-ion buffer) into a reaction buffer containing the driving ion.
-
Initiation: Warm the tubes to the desired reaction temperature (e.g., 25°C or 37°C). Start the transport reaction by adding the radiolabeled substrate to the external buffer.
-
Time Course: At designated time points (e.g., 15s, 30s, 1 min, 5 min, 15 min), terminate the reaction.
-
Termination and Filtration:
-
Stop the uptake by adding a large volume (e.g., 2 mL) of ice-cold Stop Buffer (e.g., Reconstitution Buffer without the driving ion).
-
Immediately filter the entire volume through a pre-wetted membrane filter (e.g., 0.22 µm nitrocellulose) under vacuum. This traps the proteoliposomes while allowing the external, unincorporated substrate to pass through.
-
Quickly wash the filter with another 2 mL of ice-cold Stop Buffer.
-
-
Quantification:
-
Place the filter into a scintillation vial.
-
Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Compare the results to control experiments (e.g., using protein-free liposomes or inhibiting the transporter) to determine specific uptake.
-
Conclusion
This compound (DMNPG) and its analogues are powerful tools that significantly enhance the stability of membrane transporters, facilitating their purification, crystallization, and detailed functional characterization.[4][10] By providing a more native-like micellar environment, these detergents overcome many limitations of conventional agents, enabling researchers to study previously intractable targets. The protocols outlined here provide a robust framework for leveraging the advantages of DMNPG to advance our understanding of transporter biology and to accelerate drug discovery efforts targeting this critical class of proteins.
References
- 1. Maltose neopentyl glycol-3 (MNG-3) analogues for membrane protein study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detergent Properties Influence the Stability of the Glycophorin A Transmembrane Helix Dimer in Lysophosphatidylcholine Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maltose Neopentyl Glycol-3 (MNG-3) Analogues for Membrane Protein Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 6. Improved pendant-bearing glucose-neopentyl glycols (P-GNGs) for membrane protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Foldable detergents for membrane protein study: Importance of detergent core flexibility in protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric maltose neopentyl glycol amphiphiles for a membrane protein study: effect of detergent asymmetricity on protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
